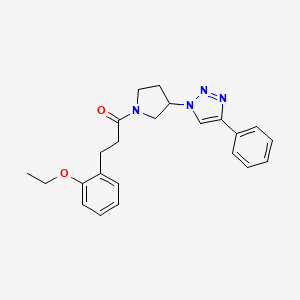

3-(2-ethoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(2-ethoxyphenyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-2-29-22-11-7-6-10-19(22)12-13-23(28)26-15-14-20(16-26)27-17-21(24-25-27)18-8-4-3-5-9-18/h3-11,17,20H,2,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILNDLYCSMWMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-ethoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure

The compound features a complex structure that includes:

- A triazole ring , known for its role in medicinal chemistry due to its ability to interact with various biological targets.

- A pyrrolidine moiety , which is often associated with neuroactive properties.

- An ethoxyphenyl group , contributing to its lipophilicity and potential receptor interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to the one exhibit antimicrobial activity against various pathogens. For instance, derivatives of the triazole ring have shown efficacy against Gram-positive and Gram-negative bacteria, as well as certain fungi. The presence of the triazole moiety enhances the compound's ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative A | Staphylococcus aureus | 8 µg/mL |

| Triazole Derivative B | Escherichia coli | 16 µg/mL |

These findings suggest that the triazole component may play a critical role in the antimicrobial activity of the compound .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that similar triazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Study:

A study involving a related triazole compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways .

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Modulation : The compound may act as an allosteric modulator of specific receptors, influencing downstream signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic pathways, thereby exerting therapeutic effects.

- Cell Membrane Interaction : The lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the triazole or pyrrolidine rings can significantly alter potency and selectivity against various biological targets.

| Modification | Biological Effect |

|---|---|

| Substitution on Triazole Ring | Enhanced antimicrobial activity |

| Alteration of Ethoxy Group | Improved bioavailability |

These insights can guide future synthetic efforts aimed at developing more potent derivatives .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the triazole ring in 3-(2-ethoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one suggests potential as an antimicrobial agent. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, making them candidates for further investigation in antibiotic development.

Cancer Research

The compound's structural similarity to known anticancer agents positions it as a potential candidate for cancer research. Triazole derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may possess similar properties, warranting further exploration in cancer therapeutics.

Agricultural Applications

Pesticidal Properties

Given the increasing demand for eco-friendly pesticides, compounds like This compound are being investigated for their potential as botanical pesticides. The triazole group is known to affect fungal growth and could be utilized to develop new fungicides. Research on related compounds has shown efficacy against various plant pathogens, suggesting that this compound may also exhibit similar activity.

Material Science Applications

Polymer Chemistry

In material science, the incorporation of triazole-containing compounds into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The unique electronic properties of triazoles can improve the performance of polymers used in coatings and electronic devices.

Case Study 1: Antimicrobial Activity

A study conducted on related triazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggested that modifications in the side chains could enhance activity. Similar investigations on This compound could yield valuable insights into its antimicrobial potential.

Case Study 2: Agricultural Use

Research evaluating the efficacy of triazole-based compounds as fungicides revealed promising results against Fusarium species. The application of these compounds in agricultural settings indicated a reduction in crop loss due to fungal infections. Exploring This compound in similar contexts may lead to effective pest management solutions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Backbone Modifications

Propan-1-one vs. Propan-1-ol :

The ketone group in the target compound contrasts with the alcohol in 3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-ol (3k, ). The ketone likely reduces polarity, improving metabolic stability compared to the alcohol, which may undergo oxidation or conjugation .- Pyrrolidine vs. Morpholine: Replacing pyrrolidine with morpholine (e.g., 1-morpholino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one, 2aca, ) introduces an oxygen atom, increasing hydrophilicity. This modification could alter pharmacokinetics, such as solubility and clearance rates .

Aryl Substituent Variations

- Ethoxy vs. Methoxy/Bromo :

The 2-ethoxyphenyl group in the target compound differs from 4-bromophenyl (1i, ) or 4-methoxyphenyl (2acb, ). Ethoxy’s larger size and electron-donating nature may enhance steric bulk and resonance effects, influencing receptor binding affinity compared to smaller substituents like methoxy or electron-withdrawing bromo groups .

Triazole Position and Substitution

- 4-Phenyl-1,2,3-Triazole vs. Heteroaromatic Substitutions :

Analogous compounds with thiophene (2acd, ) or pyridine (2ace, ) in place of phenyl on the triazole exhibit varied electronic profiles. The phenyl group in the target compound may favor hydrophobic interactions, while heteroaromatic substituents could introduce hydrogen-bonding or dipole interactions .

Data Tables: Key Comparisons

Research Findings and Implications

Synthesis Efficiency :

The target compound’s synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, analogous to methods in (Methods A20/B21) . However, the ethoxyphenyl group may require orthogonal protection strategies to avoid side reactions.Crystallographic Analysis : Tools like SHELXL () and WinGX () are critical for resolving the compound’s 3D structure, particularly the triazole-pyrrolidine conformation, which impacts target binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-ethoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one, and how can reaction yields be improved?

- Methodology : Utilize multi-step protocols involving (1) copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole-pyrrolidine core, and (2) coupling reactions to introduce the 2-ethoxyphenyl and propan-1-one moieties. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can enhance reaction efficiency and reduce side products compared to traditional reflux methods . Solvent optimization (e.g., DMF or dichloromethane) and catalysts like sodium hydride may improve intermediate stability .

- Validation : Monitor reaction progress via TLC and HPLC. Final purification via column chromatography (silica gel, gradient elution) ensures high purity (>95%).

Q. How can the structural identity of this compound be confirmed with high confidence?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Assign proton environments using - and -NMR to verify the triazole, pyrrolidine, and ethoxyphenyl groups .

- X-ray crystallography : Resolve single-crystal structures to confirm stereochemistry and bond angles (e.g., mean C–C bond length: 1.54 Å, R-factor <0.06) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated [M+H]: 447.21; observed: 447.19) .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating this compound’s pharmacological mechanisms, such as kinase inhibition or receptor binding?

- Methodology :

- In vitro assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (e.g., IC values) against target proteins .

- Cellular models : Employ dose-response studies (0.1–100 µM) in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity and selectivity via MTT assays .

- Control strategies : Include structurally analogous compounds (e.g., triazole-pyrrolidine derivatives lacking the ethoxyphenyl group) to isolate structure-activity relationships .

Q. How should researchers address contradictions in biological activity data across different studies?

- Methodology :

- Cross-validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Meta-analysis : Compare data with structurally similar compounds (e.g., 3-(4-phenyl-1H-triazol-1-yl)propan-1-amine derivatives) to identify trends in substituent effects .

- Advanced analytics : Use molecular dynamics simulations (e.g., AMBER or GROMACS) to model interactions with target proteins and reconcile discrepancies between in vitro and in silico results .

Q. What strategies are effective for optimizing this compound’s pharmacokinetic properties, such as metabolic stability or BBB penetration?

- Methodology :

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Modify the ethoxyphenyl group (e.g., fluorination) to reduce CYP450-mediated oxidation .

- LogP optimization : Adjust lipophilicity using substituents like methyl or trifluoromethyl groups. Calculate partition coefficients via HPLC-derived logD .

- BBB permeability : Employ parallel artificial membrane permeability assays (PAMPA-BBB) or in vivo models (e.g., rodent brain uptake studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.